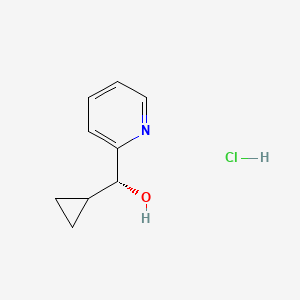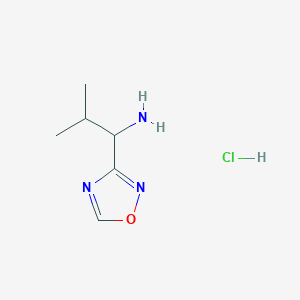![molecular formula C16H10F6O2 B1383040 2,2-Bis[4-(Trifluormethyl)phenyl]essigsäure CAS No. 927802-69-5](/img/structure/B1383040.png)
2,2-Bis[4-(Trifluormethyl)phenyl]essigsäure
Übersicht
Beschreibung
2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid is a chemical compound with the molecular formula C16H10F6O2 . It is a complex organic compound that contains two trifluoromethyl groups attached to a phenyl group .
Synthesis Analysis
The synthesis of 2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid and similar compounds has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.Molecular Structure Analysis
The molecular structure of 2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid is characterized by the presence of two trifluoromethyl groups attached to a phenyl group . The molecular weight of this compound is 380.24 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid include a molecular weight of 380.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 10, and a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 380.04832777 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Die Trifluormethylgruppe in Verbindungen wie 2,2-Bis[4-(Trifluormethyl)phenyl]essigsäure ist dafür bekannt, die biologische Aktivität und metabolische Stabilität von Pharmazeutika zu verbessern . Diese Verbindung kann zur Synthese verschiedener Medikamente verwendet werden, insbesondere solcher, die eine erhöhte Lipophilie für eine bessere Zellmembranpenetration erfordern.
Biochemische Analyse
Biochemical Properties
2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid plays a significant role in various biochemical reactions due to its strong acidic nature and ability to interact with a range of biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to enzyme inhibition or activation . The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.
Cellular Effects
The effects of 2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cell function and behavior . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to enzyme inhibition or activation. The compound’s trifluoromethyl groups can form strong hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing protein structures . These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been shown to have lasting effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid vary with dosage. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of energy within cells.
Transport and Distribution
Within cells and tissues, 2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s lipophilicity allows it to accumulate in lipid-rich areas, affecting its localization and activity.
Subcellular Localization
The subcellular localization of 2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can impact the compound’s activity and function within cells.
Eigenschaften
IUPAC Name |
2,2-bis[4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O2/c17-15(18,19)11-5-1-9(2-6-11)13(14(23)24)10-3-7-12(8-4-10)16(20,21)22/h1-8,13H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSWUWHVZHBAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)



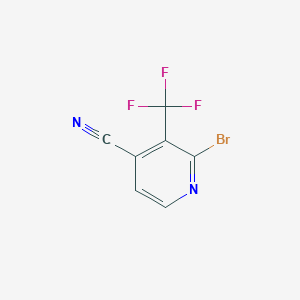
![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)
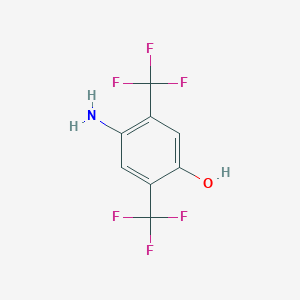
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)

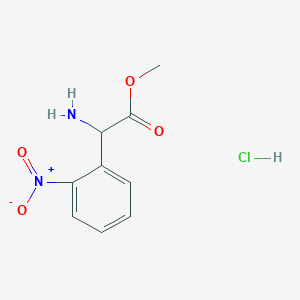
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)
